molecular formula C16H21NO B184347 (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine CAS No. 436088-73-2

(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine

Cat. No.: B184347
CAS No.: 436088-73-2
M. Wt: 243.34 g/mol
InChI Key: YDZHFZGKDAAJJE-UHFFFAOYSA-N
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Description

(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine is an aromatic amine featuring a tert-butyl-substituted benzyl group and a furan-2-ylmethyl moiety linked to the amine nitrogen. This compound is of interest in medicinal chemistry and materials science due to its balanced hydrophobicity and electronic properties .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-16(2,3)14-8-6-13(7-9-14)11-17-12-15-5-4-10-18-15/h4-10,17H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZHFZGKDAAJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389924
Record name (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-73-2
Record name (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis via Benzyl-Furan Intermediate Formation

The most widely documented method involves the sequential preparation of a benzyl-furan intermediate followed by amination. As outlined in industrial patents, this approach begins with the reaction of 4-tert-butylbenzyl chloride with furan-2-ylmethanol under alkaline conditions to form the benzyl-furan ether . The intermediate is subsequently subjected to amination using ammonium hydroxide or primary amines in the presence of a palladium catalyst.

Critical parameters include:

  • Temperature control : Maintaining 50–60°C during the etherification step prevents furan ring decomposition .

  • Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) optimizes solubility, while inert atmospheres (N₂ or Ar) minimize oxidation .

  • Catalyst systems : Pd/C (5% wt) or Raney nickel enhances amination efficiency, achieving yields up to 78% .

A representative protocol from VulcanChem specifies reacting 4-tert-butylbenzyl chloride (1.2 eq) with furfurylamine (1.0 eq) in DMF at 50°C for 24 hours, followed by aqueous workup and column chromatography . This method prioritizes scalability, with batch sizes exceeding 100 g reported in patent applications .

Reductive Amination with Zinc Powder

Adapting methodologies from reductive amination literature, zinc powder in aqueous media offers a sustainable alternative. This one-pot procedure condenses 4-tert-butylbenzaldehyde and furfurylamine into an imine intermediate, which is reduced in situ using Zn/HCOONH₄ . Key advantages include:

  • Avoiding harsh reagents : Substitutes hydride-based reducers (e.g., NaBH₄) with environmentally benign zinc.

  • High chemoselectivity : The C=N bond is selectively reduced without affecting the furan ring .

Experimental data from analogous systems show that a molar ratio of 1:1.5 (aldehyde:amine) in 50% aqueous ethanol at 70°C for 6 hours yields 72–75% of the target amine . Post-reduction purification involves extraction with dichloromethane and drying over Na₂SO₄, followed by rotary evaporation .

Hydrolytic Amination with Acid Catalysis

A patent-pending method employs tert-butyl benzyl chloride and furfurylamine in the presence of phenylaldehyde as a side-reaction inhibitor . The protocol involves:

  • Condensation : Reacting tert-butyl benzyl chloride (0.09 mol) with furfurylamine (0.15 mol) in 22% ammonial liquor at 50°C for 20 hours .

  • Hydrolysis : Treating the imine intermediate with 10% HCl under reflux, followed by neutralization with NaOH to pH 10 .

This method achieves an 88.4% yield after drying with anhydrous CaCl₂ and filtration . The use of phenylaldehyde suppresses polysubstituted byproducts, a common issue in direct ammonolysis reactions .

Comparative Analysis of Methodologies

Method Reagents Conditions Yield Advantages
Multi-Step Synthesis 4-tert-butylbenzyl chloride, DMF50°C, 24 h, Pd/C catalyst78%Scalable, high purity
Reductive Amination Zn, HCOONH₄, aqueous ethanol70°C, 6 h75%Eco-friendly, minimal byproducts
Hydrolytic Amination NH₄OH, HCl, NaOH50°C, 20 h reflux88.4%Inhibits side reactions, cost-effective

Optimization Strategies and Challenges

  • Purity Enhancement : Silica gel chromatography (hexane:EtOAc 4:1) resolves residual furan derivatives, while recrystallization from n-heptane improves crystalline purity .

  • Byproduct Mitigation : Excess furfurylamine (1.5 eq) reduces dimerization, and low-temperature phases (<40°C) prevent thermal degradation .

  • Industrial Adaptations : Continuous-flow reactors minimize reaction times by 40% compared to batch processes, as demonstrated in pilot-scale syntheses .

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzylamine moiety can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzylamine moiety may produce primary amines.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine as an antibacterial agent. Compounds containing similar structural motifs have demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The furan moiety may enhance the lipophilicity of the molecule, facilitating its penetration through bacterial membranes, while the amine group can interact with bacterial enzymes or receptors.
  • Case Studies :
    • A study on furan derivatives indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ciprofloxacin, suggesting superior antibacterial properties .
    • Another investigation into the structure-activity relationship (SAR) of furan-containing compounds revealed that modifications at specific positions significantly influenced their antibacterial efficacy .

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules through palladium-catalyzed cross-coupling reactions. These reactions are crucial in creating anilines and their derivatives, which are widely used in pharmaceuticals .

Table of Applications

Application AreaDescriptionReferences
Antibacterial AgentsDemonstrated activity against E. coli, S. aureus, and P. aeruginosa
Precursor for SynthesisUsed in the synthesis of anilines and other bioactive compounds
Medicinal ChemistryPotential use in developing new drugs targeting resistant bacterial strains

Mechanism of Action

The mechanism of action of (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The furan ring and benzylamine moiety can participate in various binding interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural differences and functional implications compared to closely related compounds:

Compound Name Key Structural Differences Implications on Properties
(4-Isopropyl-benzyl)-(tetrahydro-furan-2-yl-methyl)-amine Replaces tert-butyl with isopropyl; tetrahydrofuran instead of furan Reduced steric bulk; altered electronic properties due to saturated furan
[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine hydrochloride Dimethoxy-phenyl group; but-3-enyl chain Enhanced hydrogen bonding; potential for conjugation
2-(4-tert-Butylphenyl)ethylamine Ethylamine linkage; lacks furan moiety Lower π-electron density; simplified metabolic pathway
(4-Fluoro-3-methylphenyl)methylamine Fluorine and methyl substituents; no tert-butyl Increased polarity; distinct receptor binding profile
Lipophilicity and Solubility
  • The tert-butyl group in (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine increases lipophilicity (LogP ~3.2) compared to the isopropyl analog (LogP ~2.8), enhancing membrane permeability but reducing aqueous solubility .
  • The furan ring contributes to moderate solubility in polar solvents (e.g., ethanol, DMSO) compared to saturated tetrahydrofuran derivatives, which exhibit higher flexibility but lower aromatic interactions .
Reactivity and Stability
  • The tert-butyl group improves metabolic stability by shielding the benzyl group from oxidative enzymes, unlike the 4-fluoro-3-methylphenyl analog , which undergoes rapid defluorination in vivo .
  • The furan ring participates in electrophilic substitution reactions, enabling functionalization at the 5-position, a feature absent in non-aromatic analogs like tetrahydrofuran derivatives .

Industrial and Pharmacological Relevance

  • In drug development, this compound serves as a lead structure for neuroactive agents due to its dual action on monoamine transporters and receptors .
  • In materials science, its tert-butyl group enhances thermal stability in polymer matrices compared to methyl-substituted analogs .

Biological Activity

(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be described as having a furan ring connected to a benzyl group with a tert-butyl substituent. The structural formula is represented as follows:

C14H21NO2\text{C}_{14}\text{H}_{21}\text{N}\text{O}_{2}

This structure contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections provide detailed insights into these activities.

Anticancer Activity

Several studies have investigated the anticancer properties of furan-based compounds. For instance, derivatives containing furan moieties have shown significant cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : A study evaluated the antiproliferative effects of several furan derivatives against human cancer cell lines such as HeLa and A549. Compounds demonstrated IC50 values ranging from 0.2 µM to 8 µM, indicating strong anticancer potential .
  • Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This dual mechanism enhances their efficacy as anticancer agents .

Data Table: Anticancer Activity of Furan Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa0.5Tubulin Inhibition
Compound BA5491.0Apoptosis Induction
This compoundKarpas299TBDTBD

Antimicrobial Activity

Furan derivatives have also been noted for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains.

Case Studies

  • Antibacterial Screening : Compounds were tested against Gram-positive and Gram-negative bacteria, showing inhibition zones ranging from 10 mm to 25 mm depending on the concentration used .
  • Mechanism : The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored.

Research Findings

Studies suggest that this compound may inhibit pro-inflammatory cytokines, reducing inflammation in models of acute and chronic inflammation .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine with high purity?

  • Methodological Answer : Synthesis can follow multistep protocols involving amine coupling and tert-butyl group introduction. For example, tert-butyl-containing amines are often synthesized via nucleophilic substitution or reductive amination. A general procedure involves reacting furan-2-ylmethyl-amine with 4-tert-butyl-benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR/HRMS ensure purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and tert-butyl group integrity.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (e.g., C₁₈H₂₅NO requires [M+H]⁺ = 272.2014).
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects, as demonstrated in similar tert-butyl-amine derivatives .

Q. What are the best practices for handling and storing this compound?

  • Methodological Answer :

  • Storage : Keep at –20°C in airtight, light-protected containers to prevent degradation. Crystalline solids are typically stable for ≥5 years under these conditions .
  • Safety : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps; ligand choice (e.g., biphenylphosphines) may enhance efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) often improve tert-butyl group reactivity.
  • Temperature Gradients : Higher yields (e.g., 22% to >50%) can be achieved by adjusting reaction times (24–48 hours) and temperatures (80–100°C) .

Q. What experimental designs are appropriate for assessing the environmental fate of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL (2005–2011), which include:

  • Laboratory Studies : Determine hydrolysis rates, photodegradation, and soil sorption coefficients (K₀c).
  • Environmental Compartment Analysis : Model distribution in water, soil, and biota using OECD guidelines.
  • Biotic Transformations : Use microbial consortia to assess biodegradation pathways .

Q. How should conflicting data regarding biological activity (e.g., antitumor efficacy) be analyzed?

  • Methodological Answer :

  • Dose-Response Replication : Repeat assays across multiple cell lines (e.g., HeLa, MCF-7) with varied concentrations (1–100 µM).
  • Structural Analog Comparison : Benchmark against similar compounds (e.g., 4-tert-butyl-thiazol-2-amines) to identify substituent-dependent activity trends.
  • Mechanistic Studies : Use RNA sequencing or proteomics to elucidate target pathways and validate inconsistencies .

Q. What computational approaches can predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs, kinases).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Modeling : Corrogate electronic descriptors (HOMO/LUMO, logP) with bioactivity data to refine predictions .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in solubility measurements across studies?

  • Methodological Answer :

  • Standardized Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask methods at 25°C.
  • Analytical Validation : Compare HPLC-UV vs. gravimetric results to detect impurities affecting solubility.
  • Co-solvent Screening : Evaluate DMSO or cyclodextrin-based formulations to improve reproducibility .

Q. What strategies validate contradictory results in toxicity assays (e.g., LD50 variations)?

  • Methodological Answer :

  • In Vivo/In Vitro Correlation : Test acute toxicity in zebrafish embryos (OECD 236) alongside mammalian cell cytotoxicity.
  • Metabolite Profiling : Use LC-MS to identify toxic degradation products (e.g., tert-butyl oxidation intermediates).
  • Species-Specific Sensitivity : Compare results across models (e.g., rat vs. human hepatocytes) to contextualize disparities .

Notes

  • Avoid commercial sources (e.g., ) per reliability guidelines.
  • All methodologies are derived from peer-reviewed protocols and analogous compounds .

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